molecular formula C18H18N4O3S B2881962 ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1203385-79-8

ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2881962
CAS RN: 1203385-79-8
M. Wt: 370.43
InChI Key: YWFVOFDLLPUPCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a cyclopenta[d]thiazole ring, and a carboxylate ester group. These groups are common in many biologically active compounds and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the types of functional groups present and the overall structure of the molecule .

Scientific Research Applications

Antimicrobial Properties

The core structure of this compound, the imidazo[1,2-a]pyridine moiety, has been associated with significant antimicrobial properties . Specifically, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus. This suggests potential for the compound in developing new antibiotics or disinfectants .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized for their activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis. This compound could be part of new treatments that are desperately needed to combat this global health threat .

Optical Applications

Derivatives of imidazo[1,2-a]pyridine have been used as light-sensitive dyes and in optical media for data storage . The compound could be investigated for its optical properties, potentially contributing to advancements in data storage technology .

Agricultural Chemicals

The imidazo[1,2-a]pyridine derivatives have applications as pesticides and fungicides . Research into the compound’s efficacy and safety could lead to the development of new agricultural chemicals that help protect crops from pests and diseases .

Pharmaceutical Development

This compound is structurally related to molecules found in active pharmaceutical ingredients like zolimidine , zolpidem , and saripidem . It could be studied for its potential use in treating various conditions, from insomnia to gastrointestinal disorders .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the detection of metal ions like mercury and iron. This compound could be applied in environmental monitoring or medical diagnostics to detect these ions in samples .

Sedative and Anxiolytic Effects

The compound’s relation to drugs like saripidem, which have sedative and anxiolytic effects, opens up research possibilities in neuroscience and pharmacology for the development of new treatments for anxiety and sleep disorders .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its intended use and how much is currently known about it. If it’s a new compound, initial research might focus on determining its physical and chemical properties, potential uses, and safety profile .

properties

IUPAC Name

ethyl 2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-17(24)11-7-8-12-14(11)20-18(26-12)21-16(23)15-10(2)19-13-6-4-5-9-22(13)15/h4-6,9,11H,3,7-8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFVOFDLLPUPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(N=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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